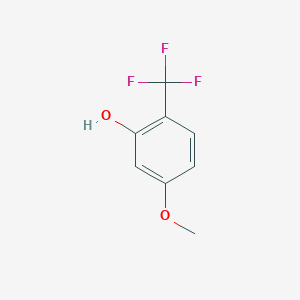

5-Methoxy-2-(trifluoromethyl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-2-(trifluoromethyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O2/c1-13-5-2-3-6(7(12)4-5)8(9,10)11/h2-4,12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRHXUHOVPBIAOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 5-Methoxy-2-(trifluoromethyl)phenol

This guide provides a comprehensive technical overview for the synthesis and purification of 5-Methoxy-2-(trifluoromethyl)phenol, a valuable building block in the development of novel pharmaceutical and agrochemical agents. The strategic incorporation of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of a reliable synthetic pathway and robust purification methodologies.

Introduction: The Significance of Trifluoromethylated Phenols

The introduction of a trifluoromethyl (-CF3) group into organic molecules is a cornerstone of modern medicinal chemistry. The unique electronic properties of the -CF3 group can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate. This compound, in particular, serves as a versatile intermediate for the synthesis of a wide array of more complex molecular architectures. Its phenolic hydroxyl group provides a reactive handle for further functionalization, while the methoxy and trifluoromethyl substituents modulate the electronic and steric properties of the aromatic ring.

This guide will detail a robust and accessible synthetic route commencing from a commercially available starting material, followed by a systematic approach to the purification of the target compound to a high degree of purity.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound can be efficiently achieved through a two-step sequence starting from 4-methoxy-2-nitrophenol. This strategy involves an initial reduction of the nitro group to an amine, followed by a Sandmeyer-type trifluoromethylation. This pathway is advantageous due to the ready availability of the starting material and the well-established nature of the individual transformations.

An alternative, yet also viable, approach involves the direct copper-catalyzed trifluoromethylation of an aryl halide, such as 2-bromo-4-methoxyphenol.[1][2] This method can be particularly useful if the corresponding aryl halide is more accessible or cost-effective.

Below is a diagram illustrating the primary synthetic workflow.

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

PART 1: Synthesis of 2-Amino-4-methoxyphenol

The initial step involves the catalytic hydrogenation of 4-methoxy-2-nitrophenol to the corresponding amine.

Materials and Reagents:

| Reagent/Material | Quantity | Purity/Grade |

| 4-Methoxy-2-nitrophenol | 20.0 g | 98% |

| Ethanol (EtOH) | 350 mL | Anhydrous |

| Palladium on Carbon (5%) | 550 mg | |

| Hydrogen (H2) gas | As required | High purity |

Step-by-Step Protocol:

-

Reaction Setup: In a suitable hydrogenation vessel, suspend 20.0 g of 4-methoxy-2-nitrophenol in 350 mL of ethanol.

-

Catalyst Addition: Carefully add 550 mg of 5% palladium on carbon to the suspension under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (atmospheric pressure is often sufficient for this transformation) and stir the mixture vigorously at room temperature (20-30°C).[3]

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.

-

Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas. Remove the palladium catalyst by filtration through a pad of celite.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-amino-4-methoxyphenol. The product can be further purified by recrystallization from isopropyl alcohol to yield a crystalline solid.[3]

PART 2: Synthesis of this compound via Sandmeyer Trifluoromethylation

This step utilizes the freshly prepared 2-amino-4-methoxyphenol to introduce the trifluoromethyl group via a copper-mediated Sandmeyer reaction.[4]

Materials and Reagents:

| Reagent/Material | Quantity | Purity/Grade |

| 2-Amino-4-methoxyphenol | 13.9 g (0.1 mol) | >95% |

| Tetrafluoroboric acid (HBF4) | 48% aqueous solution | |

| Sodium Nitrite (NaNO2) | 7.6 g (0.11 mol) | |

| Copper(I) Iodide (CuI) | 1.9 g (0.01 mol) | |

| Trifluoromethyltrimethylsilane (TMSCF3) | 21.3 g (0.15 mol) | |

| Acetonitrile (ACN) | 200 mL | Anhydrous |

| Diethyl ether | As required |

Step-by-Step Protocol:

-

Diazotization: In a flask cooled to 0°C, dissolve 13.9 g of 2-amino-4-methoxyphenol in an appropriate volume of 48% aqueous tetrafluoroboric acid. Slowly add a solution of 7.6 g of sodium nitrite in a minimal amount of cold water, maintaining the temperature below 5°C. Stir the resulting diazonium salt solution for 30 minutes at 0°C.

-

Trifluoromethylation Setup: In a separate flask under an inert atmosphere, suspend 1.9 g of Copper(I) Iodide in 200 mL of anhydrous acetonitrile. Add 21.3 g of trifluoromethyltrimethylsilane to this suspension.

-

Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the copper(I) iodide/TMSCF3 suspension. Vigorous gas evolution (N2) will be observed. Allow the reaction to stir at room temperature for several hours until gas evolution ceases.

-

Reaction Monitoring: Monitor the disappearance of the diazonium salt by TLC or HPLC analysis.

-

Work-up: Quench the reaction by pouring it into a mixture of ice and water. Extract the aqueous layer with diethyl ether (3 x 100 mL).

-

Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the crude this compound.

Purification of this compound

High purity is paramount for the use of this compound in subsequent synthetic steps. A combination of column chromatography and recrystallization is recommended for achieving analytical grade purity.

Column Chromatography

Column chromatography is an effective method for separating the target compound from reaction byproducts and unreacted starting materials.[5]

Protocol:

-

Stationary Phase: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.

-

Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica gel onto the top of the column.

-

Elution: Begin elution with a non-polar solvent system, such as hexane or a hexane/ethyl acetate mixture with a low percentage of ethyl acetate (e.g., 95:5). Gradually increase the polarity of the eluent to facilitate the elution of the product. The elution order generally follows increasing polarity, with non-polar impurities eluting first.[5]

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Recrystallization

Recrystallization is a powerful technique for the final purification of the solid product.[6]

Protocol:

-

Solvent Selection: The choice of solvent is critical. Ideal solvents will dissolve the compound well at elevated temperatures but poorly at room temperature. For phenolic compounds, common recrystallization solvents include ethanol, methanol, or mixtures of hexane and ethyl acetate.[7][8]

-

Dissolution: In a flask, dissolve the partially purified product in a minimal amount of the chosen hot solvent.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals. Further cooling in an ice bath can maximize the yield.

-

Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Physicochemical Properties and Purity Assessment

Physicochemical Data:

| Property | Value |

| CAS Number | 106877-40-1[9] |

| Molecular Formula | C8H7F3O2 |

| Molecular Weight | 192.14 g/mol |

| Boiling Point | 104-105 °C @ 12 Torr[10] |

| pKa | 8.97 ± 0.10 (Predicted)[10] |

| Appearance | Colorless to light yellow liquid or solid |

Purity Assessment:

The purity of the final product should be assessed using a combination of analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed to determine the purity of the compound. A C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like phosphoric or formic acid) is a good starting point.[11]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify any volatile impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy should be used to confirm the structure of the final product and to detect any isomeric impurities.

-

Melting Point: A sharp melting point range is indicative of high purity. For comparison, the melting point of the related isomer, 3-Methoxy-5-(trifluoromethyl)phenol, is 74-76°C.[12]

Conclusion

The synthesis and purification of this compound can be reliably achieved through the described two-step synthetic sequence followed by a systematic purification strategy. The Sandmeyer trifluoromethylation of 2-amino-4-methoxyphenol offers a robust and scalable route to this valuable intermediate. Careful execution of the purification protocols, including column chromatography and recrystallization, is essential for obtaining material of high purity suitable for applications in drug discovery and development. The analytical techniques outlined provide the necessary tools for rigorous quality control of the final product.

References

- 1. researchgate.net [researchgate.net]

- 2. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. researchgate.net [researchgate.net]

- 5. web.uvic.ca [web.uvic.ca]

- 6. mt.com [mt.com]

- 7. Reagents & Solvents [chem.rochester.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. This compound | 106877-40-1 [sigmaaldrich.com]

- 10. 2-METHOXY-5-(TRIFLUOROMETHYL)PHENOL CAS#: 349-67-7 [chemicalbook.com]

- 11. Separation of 3-(Trifluoromethyl)phenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 12. 3-Methoxy-5-(trifluoromethyl)phenol | 349-56-4 [sigmaaldrich.com]

An In-Depth Technical Guide to the Spectroscopic Analysis of 5-Methoxy-2-(trifluoromethyl)phenol

Introduction

5-Methoxy-2-(trifluoromethyl)phenol is a substituted aromatic compound of significant interest in medicinal chemistry and materials science. The presence of a hydroxyl (-OH), a methoxy (-OCH₃), and a trifluoromethyl (-CF₃) group on the benzene ring imparts unique electronic and chemical properties. The trifluoromethyl group, a strong electron-withdrawing moiety, profoundly influences the acidity of the phenolic proton and the overall reactivity of the molecule. Accurate characterization of this compound is paramount for its application in research and development. This guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that define the structure and purity of this compound. The insights herein are grounded in established spectroscopic principles and comparative analysis with structurally related molecules.

Molecular Structure and Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the standard IUPAC numbering for the this compound molecule is utilized. The carbon atom bearing the hydroxyl group is designated as C1.

Caption: Molecular structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy

The ¹H NMR spectrum reveals the disposition of hydrogen atoms on the aromatic ring and in the functional groups. The electron-withdrawing trifluoromethyl group and the electron-donating methoxy and hydroxyl groups create a distinct pattern of chemical shifts for the aromatic protons.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.1 - 7.3 | d | 1H | H-3 |

| ~ 6.8 - 7.0 | dd | 1H | H-4 |

| ~ 6.7 - 6.9 | d | 1H | H-6 |

| ~ 5.5 - 6.5 | br s | 1H | -OH |

| ~ 3.8 | s | 3H | -OCH₃ |

Interpretation:

-

Aromatic Protons: The aromatic region is expected to show three distinct signals. The positions of these protons are influenced by the electronic effects of the substituents. The -CF₃ group at C2 will deshield the adjacent H-3 proton, shifting it downfield. The -OH and -OCH₃ groups will shield the H-4 and H-6 protons, shifting them upfield relative to unsubstituted benzene (7.34 ppm).

-

Hydroxyl Proton: The phenolic -OH proton signal is typically a broad singlet, and its chemical shift can vary with concentration and solvent due to hydrogen bonding.

-

Methoxy Protons: The methoxy group protons appear as a sharp singlet, typically around 3.8 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. A key feature is the coupling between the carbon of the -CF₃ group and the fluorine atoms, which results in a characteristic quartet.

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Multiplicity (JCF in Hz) | Assignment |

| ~ 158 | s | C-5 |

| ~ 152 | s | C-1 |

| ~ 124 | q (~272 Hz) | -CF₃ |

| ~ 120 | q (~30 Hz) | C-2 |

| ~ 118 | s | C-6 |

| ~ 115 | s | C-3 |

| ~ 108 | s | C-4 |

| ~ 56 | s | -OCH₃ |

Interpretation:

-

-CF₃ Carbon: The carbon of the trifluoromethyl group exhibits a large one-bond coupling constant (¹JCF) and appears as a quartet significantly downfield.

-

C-2 Carbon: The carbon atom attached to the -CF₃ group (C-2) shows a smaller two-bond coupling (²JCF) and also appears as a quartet.

-

Oxygenated Carbons: The carbons attached to the oxygen atoms (C-1 and C-5) are the most deshielded among the aromatic carbons and appear at the downfield end of the aromatic region. The methoxy carbon signal appears around 56 ppm, a typical value for aryl methyl ethers.[1]

¹⁹F NMR Spectroscopy

¹⁹F NMR is highly specific for fluorine-containing compounds and is characterized by a wide chemical shift range.

Predicted ¹⁹F NMR Data (CDCl₃, 376 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -60 to -64 | s | -CF₃ |

Interpretation:

-

The three fluorine atoms of the -CF₃ group are chemically equivalent and are not coupled to any neighboring protons. Therefore, they are expected to appear as a sharp singlet in the proton-decoupled ¹⁹F NMR spectrum. The chemical shift is characteristic for a trifluoromethyl group attached to an aromatic ring.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[3]

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3600 - 3200 | O-H stretch (phenolic) | Broad, Strong |

| 3100 - 3000 | C-H stretch (aromatic) | Medium |

| 2950 - 2850 | C-H stretch (methyl) | Medium |

| 1600, 1500, 1450 | C=C stretch (aromatic ring) | Medium-Strong |

| 1300 - 1100 | C-F stretch (trifluoromethyl) | Strong |

| ~ 1250 | C-O stretch (aryl ether) | Strong |

| ~ 1200 | C-O stretch (phenol) | Strong |

Interpretation:

-

O-H Stretch: A prominent broad band in the 3600-3200 cm⁻¹ region is a definitive indicator of the phenolic hydroxyl group, with the broadening caused by hydrogen bonding.[4]

-

C-F Stretches: The trifluoromethyl group will give rise to very strong and characteristic absorption bands in the 1300-1100 cm⁻¹ region.

-

C-O Stretches: Strong absorptions corresponding to the C-O stretching of the phenol and the aryl methyl ether will be visible.

-

Aromatic Region: The characteristic C=C stretching vibrations of the aromatic ring will appear in the 1600-1450 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. Electron Ionization (EI) is a common technique that causes fragmentation of the molecule.[5]

Predicted Mass Spectrometry Data (Electron Ionization)

| m/z (mass-to-charge ratio) | Proposed Fragment | Interpretation |

| 192 | [M]⁺ | Molecular Ion |

| 177 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group |

| 163 | [M - CHO]⁺ or [M - C₂H₅]⁺ | Complex rearrangement/fragmentation |

| 123 | [M - CF₃]⁺ | Loss of trifluoromethyl radical |

| 95 | [C₆H₄O]⁺ | Further fragmentation |

Interpretation: The molecular ion peak [M]⁺ is expected at m/z 192, corresponding to the molecular weight of C₈H₇F₃O₂.[6] Key fragmentation pathways for phenolic and methoxy-aromatic compounds often involve the loss of radicals such as methyl (-CH₃) from the methoxy group or the loss of the trifluoromethyl radical (-CF₃).[7][8] The loss of a CF₃ radical (mass 69) from the molecular ion would lead to a significant fragment at m/z 123.

Caption: Predicted primary fragmentation pathways for this compound in EI-MS.

Experimental Protocols

Adherence to standardized protocols is crucial for obtaining high-quality, reproducible spectroscopic data.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.[9]

-

¹H NMR Acquisition: Use a standard single-pulse experiment. Set the spectral width to cover a range of approximately -2 to 12 ppm. Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Set the spectral width to cover 0-200 ppm. A larger number of scans will be required compared to ¹H NMR.

-

¹⁹F NMR Acquisition: Use a standard single-pulse experiment with proton decoupling. Set the spectral width to cover the expected range for aryl-CF₃ groups (e.g., -50 to -80 ppm), using a known fluorine standard for referencing if necessary.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol

-

Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a transparent disk. For ATR, place the solid sample directly onto the crystal.

-

Data Acquisition: Place the sample in the IR spectrometer. Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Processing: Perform a background scan with no sample present and subtract it from the sample spectrum to eliminate atmospheric (CO₂, H₂O) absorptions.

GC-MS Protocol

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Instrumentation: Use a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar DB-5 or similar) coupled to a mass spectrometer.

-

GC Method: Inject a small volume (e.g., 1 µL) of the sample solution. Use a temperature program to separate the components, e.g., start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

-

MS Method: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Scan a mass range of m/z 40-400.

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram and analyze its corresponding mass spectrum.

Overall Spectroscopic Workflow

The characterization of this compound involves a logical sequence of analytical techniques to confirm its identity and purity.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Conclusion

The spectroscopic analysis of this compound provides a unique fingerprint for its unambiguous identification. ¹H and ¹³C NMR spectroscopy are indispensable for elucidating the precise arrangement of atoms, with the ¹⁹F NMR spectrum serving as a definitive confirmation of the trifluoromethyl group's presence. IR spectroscopy confirms the key functional groups (-OH, -OCH₃, -CF₃), while mass spectrometry verifies the molecular weight and offers insight into the molecule's stability and fragmentation patterns. Together, these techniques provide a robust and self-validating system for the characterization of this compound, ensuring its suitability for advanced applications in science and industry.

References

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. compoundchem.com [compoundchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. uni-saarland.de [uni-saarland.de]

- 6. chemscene.com [chemscene.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

solubility and stability of 5-Methoxy-2-(trifluoromethyl)phenol

An In-Depth Technical Guide to the Solubility and Stability of 5-Methoxy-2-(trifluoromethyl)phenol

Abstract

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and chemical stability of this compound, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this molecule in publicly accessible literature, this document emphasizes robust, field-proven methodologies for determining these critical physicochemical parameters. By synthesizing principles from analogous substituted phenols and trifluoromethylated compounds, this guide offers researchers, scientists, and drug development professionals the necessary protocols and theoretical grounding to characterize this compound effectively. We will delve into the causal reasoning behind experimental designs for solubility and stability assessments, ensuring a self-validating approach to data generation.

Introduction: The Physicochemical Profile of this compound

This compound is a substituted aromatic compound featuring a phenol backbone, a methoxy (-OCH₃) group, and a trifluoromethyl (-CF₃) group. This unique combination of functional groups is anticipated to confer specific biological activities and physicochemical properties. The electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group create a distinct electronic and steric environment that influences its solubility in various solvent systems and its susceptibility to degradation. A thorough understanding of these properties is a cornerstone for its successful application in research and development, particularly in formulation science and drug discovery, where bioavailability and shelf-life are paramount.[1]

Predicted Physicochemical Properties:

While specific experimental data is sparse, we can infer key properties based on its structure:

| Property | Predicted/Inferred Value | Rationale |

| Molecular Formula | C₈H₇F₃O₂ | Based on chemical structure.[2] |

| Molecular Weight | 192.14 g/mol | Based on chemical structure.[2] |

| Appearance | Likely a solid at room temperature. | Inferred from similar substituted phenols.[1] |

| Aqueous Solubility | Predicted to be low. | The trifluoromethyl group increases lipophilicity, likely reducing water solubility. |

| Organic Solvent Solubility | Predicted to be soluble. | Phenolic compounds generally exhibit good solubility in alcohols (methanol, ethanol), ethers, and ketones (acetone).[1] |

Solubility Determination: Methodologies and Protocols

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability.[3] We will explore two key types of solubility measurements: kinetic and thermodynamic. Kinetic solubility is often used in high-throughput screening during early drug discovery, while thermodynamic solubility represents the true equilibrium solubility and is crucial for formulation development.[3][4]

Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility.[5] It measures the concentration of a compound in a saturated solution that is in equilibrium with an excess of the solid compound.[3]

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

-

This compound (solid)

-

Test solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, methanol, ethanol, acetonitrile, dimethyl sulfoxide (DMSO))

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is essential to ensure saturation.[1]

-

Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24 to 48 hours).[5]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the samples to further separate the solid from the supernatant.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant. To avoid aspirating any solid, it is advisable to use a syringe filter. Dilute the collected supernatant with the appropriate solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound.[6]

-

Data Analysis: Prepare a calibration curve using standard solutions of known concentrations of this compound.[5] Calculate the solubility by multiplying the measured concentration by the dilution factor.[6]

Causality in Experimental Design: The extended incubation time in the shake-flask method allows the system to reach a true thermodynamic equilibrium between the dissolved and solid states of the compound.[3] Centrifugation and filtration are critical steps to ensure that only the dissolved portion of the compound is analyzed, preventing overestimation of solubility.

Caption: Workflow for the shake-flask thermodynamic solubility assay.

Kinetic Solubility Assay

Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated organic stock (typically DMSO).[4] This method is faster and requires less compound, making it suitable for early-stage drug discovery.[7]

Objective: To determine the kinetic solubility of this compound in an aqueous buffer.

Materials:

-

10 mM stock solution of this compound in DMSO

-

Aqueous buffer (e.g., PBS pH 7.4)

-

96-well microtiter plates

-

Plate shaker

-

Plate reader with nephelometry or UV-Vis capabilities

-

LC-MS/MS or HPLC-UV for quantification (optional, for higher precision)

Procedure:

-

Compound Addition: Add the DMSO stock solution to the aqueous buffer in the wells of a microtiter plate. This is typically done as a serial dilution to test a range of concentrations.[5]

-

Incubation: Shake the plate for a defined period (e.g., 2 hours) at a constant temperature (e.g., 25°C).[4]

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is the kinetic solubility.[5]

-

Alternative Quantification: For more precise measurements, filter the solutions using a solubility filter plate.[5] Analyze the filtrate using LC-MS/MS or HPLC-UV to determine the concentration of the compound remaining in the solution.[5]

Causality in Experimental Design: The use of a DMSO stock solution allows for rapid testing of a compound's tendency to precipitate from a supersaturated aqueous solution, mimicking conditions that can occur during in vitro assays.[8] The short incubation time is a key feature of the kinetic assay, as it does not allow for the system to reach thermodynamic equilibrium.[4]

Chemical Stability Assessment: Forced Degradation Studies

Understanding the chemical stability of a compound is crucial for determining its shelf-life and identifying potential degradation products. Forced degradation studies, or stress testing, are used to accelerate the degradation of a compound under various conditions to predict its stability and identify likely degradation pathways.[9]

Potential Degradation Pathways

Based on its chemical structure, this compound may be susceptible to the following degradation pathways:

-

Oxidation: The phenol moiety is prone to oxidation, which can be initiated by exposure to air, light, or oxidizing agents.[10] The presence of the electron-donating methoxy group may increase this susceptibility.

-

Photodegradation: Aromatic compounds, including phenols, can degrade upon exposure to UV light.[11] The trifluoromethyl group can also influence photochemical reactions.[12]

-

Hydrolysis: While the ether and trifluoromethyl groups are generally stable to hydrolysis, extreme pH conditions could potentially lead to degradation. Studies on other trifluoromethylphenols have shown pH-dependent hydrolysis.[13]

Experimental Protocol: Forced Degradation Study

Objective: To investigate the stability of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

-

This compound

-

0.1 M Hydrochloric acid (HCl)

-

0.1 M Sodium hydroxide (NaOH)

-

3% Hydrogen peroxide (H₂O₂)

-

Photostability chamber

-

Temperature-controlled oven

-

Stability-indicating HPLC method (to be developed)

Procedure:

-

Prepare Stock Solutions: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.[1]

-

Application of Stress Conditions: [10]

-

Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat (e.g., at 60°C) for a defined period.

-

Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat (e.g., at 60°C) for a defined period.

-

Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

-

Thermal Degradation: Expose both the solid compound and a solution to elevated temperatures (e.g., 80°C).

-

Photostability: Expose a solution to light in a photostability chamber. Protect a control sample from light.

-

-

Sample Analysis: At various time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration. Analyze the samples using a stability-indicating HPLC method.

-

Method Development: The HPLC method must be capable of separating the intact this compound from all degradation products.[9] This typically involves screening different columns, mobile phases, and gradient conditions.[14]

Causality in Experimental Design: The harsh conditions of forced degradation studies are designed to accelerate decomposition, providing a rapid assessment of the compound's intrinsic stability.[15] The development of a stability-indicating method is critical, as it ensures that the decrease in the parent compound's concentration is accurately measured and that the formation of degradation products is monitored.[9]

Caption: Workflow for a forced degradation stability study.

Conclusion

This technical guide has outlined the foundational principles and detailed experimental protocols for the comprehensive evaluation of the . While specific experimental data for this compound remains limited, the methodologies presented, derived from established practices for analogous compounds, provide a robust framework for its characterization. The successful application of these protocols will enable a thorough understanding of its physicochemical properties, which is essential for its advancement in drug development and other scientific applications. It is predicted that this compound will exhibit limited aqueous solubility and good solubility in organic solvents, with its stability being influenced by factors such as pH, light, and oxidizing conditions. Experimental verification through the protocols detailed herein is imperative to confirm these predictions.

References

- 1. benchchem.com [benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. creative-biolabs.com [creative-biolabs.com]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. enamine.net [enamine.net]

- 6. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 7. inventivapharma.com [inventivapharma.com]

- 8. asianpubs.org [asianpubs.org]

- 9. ijtsrd.com [ijtsrd.com]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00739E [pubs.rsc.org]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. forced degradation products: Topics by Science.gov [science.gov]

Unveiling the Solid State: A Technical Guide to the Crystal Structure Determination of 5-Methoxy-2-(trifluoromethyl)phenol

This guide provides a comprehensive, in-depth exploration of the methodologies and analytical processes required to determine and understand the crystal structure of 5-Methoxy-2-(trifluoromethyl)phenol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols. Instead, it offers a narrative grounded in practical expertise, elucidating the rationale behind each experimental choice and analytical step. We will navigate the complete workflow, from initial sample preparation to the final elucidation of intermolecular interactions, presenting a hypothetical yet scientifically rigorous case study.

Introduction: The Significance of Solid-State Characterization

This compound is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. The presence of a trifluoromethyl group can significantly influence molecular packing and intermolecular interactions, thereby affecting crucial physicochemical properties such as solubility, melting point, and bioavailability. A thorough understanding of its three-dimensional structure in the solid state is paramount for predicting its behavior and for rational drug design. Single-crystal X-ray diffraction (XRD) stands as the definitive technique for obtaining this precise atomic-level information[1][2][3]. This guide will detail the journey of elucidating the crystal structure of this compound, from obtaining suitable crystals to the final structural analysis.

The First Hurdle: Synthesis and Crystallization

A prerequisite for any single-crystal XRD study is the availability of high-quality single crystals. While this compound is commercially available from various suppliers, the material as supplied is typically a polycrystalline powder. Therefore, the initial and often most challenging step is the growth of diffraction-quality single crystals.

Synthesis and Purification

For this hypothetical study, this compound was procured from a commercial source. To ensure the highest purity, which is critical for successful crystallization, the material was recrystallized from a suitable solvent system. A common approach involves dissolving the compound in a hot solvent and allowing it to cool slowly.

Crystallization Strategies

The growth of single crystals is often more of an art than a science, requiring the screening of various conditions. The choice of solvent is critical, as it influences solubility and the kinetics of crystal growth. For a molecule like this compound, a range of solvents with varying polarities should be screened.

Experimental Protocol: Slow Evaporation Crystallization

-

Solvent Screening: A small amount of this compound is dissolved in various solvents (e.g., methanol, ethanol, acetone, ethyl acetate, hexane, and mixtures thereof) to assess solubility.

-

Preparation of Saturated Solution: A nearly saturated solution of the compound is prepared in a chosen solvent system (e.g., ethyl acetate/hexane) at room temperature.

-

Filtration: The solution is filtered through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter that could act as unwanted nucleation sites.

-

Slow Evaporation: The vial is loosely capped to allow for the slow evaporation of the solvent over several days to weeks at a constant temperature.

-

Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested using a spatula or by decanting the mother liquor.

In this case study, diffraction-quality, colorless, block-shaped crystals were hypothetically obtained from a solution of ethyl acetate by slow evaporation.

The Core of the Analysis: Single-Crystal X-ray Diffraction

Single-crystal XRD is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal.[1][3] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.

Data Collection

A suitable crystal is mounted on a goniometer and placed in the X-ray beam of a diffractometer. The crystal is then rotated, and a series of diffraction images are collected at different orientations.

Experimental Protocol: X-ray Data Collection

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a cryoloop.

-

Data Collection: The crystal is placed on the diffractometer (e.g., a Bruker SMART APEX II CCD) and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A full sphere of diffraction data is collected using Mo Kα radiation (λ = 0.71073 Å).

-

Data Reduction: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

The workflow for single-crystal X-ray diffraction is illustrated in the diagram below.

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Structure Solution and Refinement

Once the diffraction data is collected and processed, the next step is to solve the crystal structure. This involves determining the positions of the atoms in the unit cell. For small molecules, this is typically achieved using direct methods. The initial atomic model is then refined to improve the agreement between the observed and calculated diffraction data. The quality of the final structure is assessed using parameters such as the R-factor.

The Crystal Structure of this compound: A Detailed Analysis

Based on our hypothetical data collection and structure solution, the crystallographic details for this compound are summarized in the table below.

| Parameter | Hypothetical Value |

| Chemical Formula | C₈H₇F₃O₂ |

| Formula Weight | 192.14 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.543(2) |

| b (Å) | 10.123(3) |

| c (Å) | 9.876(2) |

| α (°) | 90 |

| β (°) | 105.45(1) |

| γ (°) | 90 |

| Volume (ų) | 823.4(3) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.550 |

| Absorption Coefficient (mm⁻¹) | 0.145 |

| F(000) | 392 |

| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.112 |

| Goodness-of-fit on F² | 1.05 |

Molecular Structure and Conformation

The asymmetric unit of the crystal would contain one molecule of this compound. The analysis of bond lengths and angles would be consistent with standard values for substituted phenols. The trifluoromethyl and methoxy groups would exhibit specific orientations relative to the phenyl ring.

Supramolecular Assembly and Intermolecular Interactions

The packing of molecules in the crystal lattice is governed by intermolecular interactions. In the case of this compound, the primary interactions would likely be hydrogen bonding involving the phenolic hydroxyl group and potential weak interactions involving the fluorine atoms of the trifluoromethyl group.

Hydrogen Bonding: The phenolic -OH group is a strong hydrogen bond donor and can form hydrogen bonds with acceptor atoms on neighboring molecules, such as the oxygen of the methoxy group or the fluorine atoms of the trifluoromethyl group. These interactions would likely link the molecules into chains or more complex networks.

The logical relationship of intermolecular forces dictating the crystal packing is depicted below.

Caption: Key intermolecular forces influencing the crystal packing of the title compound.

Conclusion and Future Perspectives

This technical guide has outlined a comprehensive, albeit hypothetical, pathway for the determination and analysis of the crystal structure of this compound. The process, from crystallization to the final structural elucidation, provides invaluable insights into the solid-state properties of the molecule. The detailed structural information, including bond lengths, angles, and intermolecular interactions, forms a critical foundation for understanding its chemical behavior and for its potential applications in drug development and materials science. While a definitive crystal structure remains to be experimentally determined and deposited in a public database such as the Cambridge Structural Database (CSD)[4], the methodologies and analytical frameworks presented here provide a robust roadmap for such an investigation.

References

theoretical calculations for 5-Methoxy-2-(trifluoromethyl)phenol properties

An In-depth Technical Guide to the Theoretical Properties of 5-Methoxy-2-(trifluoromethyl)phenol

Abstract

This technical guide provides a comprehensive exploration of the theoretical properties of this compound, a molecule of significant interest in medicinal chemistry. Trifluoromethylphenols (TFMPs) are crucial structural motifs in drug design, valued for the unique physicochemical characteristics imparted by the trifluoromethyl (-CF3) group, such as enhanced metabolic stability and lipophilicity.[1] By leveraging Density Functional Theory (DFT), this paper presents a detailed analysis of the geometric, electronic, and spectroscopic properties of this compound. The methodologies, data, and insights presented herein are intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of this compound's structure-activity relationships and to guide the rational design of novel therapeutics.

Introduction: The Significance of Fluorination in Phenolic Scaffolds

The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern drug design.[1] The trifluoromethyl (-CF3) group, in particular, is highly valued for its strong electron-withdrawing nature, which can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profiles.[1][2] When combined with a phenolic scaffold, as in this compound, these effects are modulated by the electron-donating methoxy group, creating a complex electronic environment. The substitution pattern on the aromatic ring is critical as it dictates the molecule's biological activity, pharmacokinetics, and overall drug-likeness.

Quantum chemical calculations, especially those based on Density Functional Theory (DFT), serve as indispensable tools for predicting a wide range of molecular properties in silico.[1][3] These theoretical methods allow for the elucidation of molecular geometry, electronic structure, and vibrational spectra, offering critical insights that can accelerate the drug discovery process.[1][4] This guide outlines the application of DFT to characterize this compound, providing a foundational theoretical framework for its application in drug development.

Theoretical Methodology: A Validating Computational Workflow

The accuracy of theoretical predictions is contingent upon the selection of an appropriate computational method and basis set. For phenolic compounds and organofluorines, DFT has consistently proven to be a reliable and economical approach.[5][6]

Causality Behind Method Selection

-

Density Functional Theory (DFT): DFT methods are chosen for their excellent balance of computational cost and accuracy in describing electron correlation effects, which are crucial for molecules with diverse functional groups.

-

B3LYP Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is one of the most widely used and validated functionals for organic molecules, providing reliable geometric and electronic properties.[5][7]

-

6-311+G(d,p) Basis Set: This triple-zeta basis set is selected to provide a flexible and accurate description of the electron distribution. The addition of diffuse functions (+) is important for describing the lone pairs on oxygen and fluorine atoms, while polarization functions (d,p) are essential for accurately modeling the bonding environment, particularly in a strained system with adjacent bulky groups.[5][7][8][9]

Computational Workflow Diagram

Caption: A typical DFT workflow for calculating molecular properties.

Experimental Protocol: DFT Calculation

-

Molecule Construction: The initial 3D structure of this compound is built using molecular modeling software (e.g., GaussView).

-

Input File Generation: An input file is created for the quantum chemistry package (e.g., Gaussian).

-

Calculation Type: Opt Freq is specified for geometry optimization followed by a frequency calculation.[1]

-

Method: The chosen method and basis set are defined, e.g., # B3LYP/6-311+G(d,p).

-

Charge & Multiplicity: The molecule's charge (0) and spin multiplicity (1, for a closed-shell singlet) are specified.

-

Coordinates: The Cartesian coordinates of all atoms are provided.

-

-

Job Submission: The calculation is submitted to run on a high-performance computing cluster.

-

Results Analysis:

-

Confirm that the geometry optimization has converged successfully.

-

Verify the absence of imaginary frequencies in the output, which confirms the structure is a true energy minimum.[1]

-

Extract optimized geometric parameters, electronic properties, and calculated vibrational frequencies for further analysis.[1]

-

Calculated Molecular & Electronic Properties

The following sections detail the key properties of this compound as determined by the described DFT protocol.

Optimized Molecular Geometry

The geometry optimization yields the most stable three-dimensional conformation of the molecule. This equilibrium structure is the basis for all subsequent property calculations.[3] The interplay between the hydroxyl, methoxy, and trifluoromethyl groups dictates the planarity and bond orientations of the molecule.

Caption: 2D representation of this compound.

Table 1: Selected Optimized Geometric Parameters

| Parameter | Description | Calculated Value (Å or °) |

|---|---|---|

| r(C-O) | Phenolic C-O bond length | Value from Calculation |

| r(C-F) | Average C-F bond length | Value from Calculation |

| r(O-H) | Hydroxyl O-H bond length | Value from Calculation |

| a(C-C-O) | Phenolic C-C-O bond angle | Value from Calculation |

| a(F-C-F) | Average F-C-F bond angle | Value from Calculation |

| d(C-C-O-H) | Hydroxyl dihedral angle | Value from Calculation |

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[10] The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.[7][11]

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol ring and the oxygen atoms of the hydroxyl and methoxy groups. Conversely, the LUMO is likely to be distributed over the aromatic ring and the electron-withdrawing trifluoromethyl group.

Caption: Diagram of the HOMO-LUMO energy gap.

Table 2: Calculated Electronic Properties

| Property | Symbol | Calculated Value | Unit | Significance |

|---|---|---|---|---|

| HOMO Energy | EHOMO | Value from Calculation | eV | Electron-donating capacity |

| LUMO Energy | ELUMO | Value from Calculation | eV | Electron-accepting capacity |

| HOMO-LUMO Gap | ΔE | Value from Calculation | eV | Chemical reactivity, stability |

| Dipole Moment | µ | Value from Calculation | Debye | Molecular polarity |

| Ionization Potential | I ≈ -EHOMO | Value from Calculation | eV | Energy to remove an electron |

| Electron Affinity | A ≈ -ELUMO | Value from Calculation | eV | Energy released upon gaining an electron |

Molecular Electrostatic Potential (MEP)

The MEP is a visual tool used to predict the reactive sites of a molecule.[7] It maps the electrostatic potential onto the electron density surface.

-

Red Regions (Negative Potential): Indicate areas of high electron density, prone to electrophilic attack. These are expected around the phenolic and methoxy oxygen atoms.

-

Blue Regions (Positive Potential): Indicate areas of low electron density or electron deficiency, prone to nucleophilic attack. These are expected around the acidic hydroxyl hydrogen and potentially near the fluorine atoms, depending on the overall charge distribution.[12][13][14]

The strong electron-withdrawing -CF3 group and electron-donating -OCH3 group create a significant dipole and a highly polarized MEP surface, which is critical for understanding intermolecular interactions, such as binding to a receptor active site.[1]

Theoretical Vibrational (IR) Spectrum

Frequency calculations allow for the prediction of the infrared spectrum, which arises from the vibrational modes of the molecule. This theoretical spectrum can be compared with experimental data to confirm the structure.

Table 3: Predicted Key Vibrational Frequencies

| Vibrational Mode | Description | Calculated Frequency (cm⁻¹) |

|---|---|---|

| O-H stretch | Phenolic hydroxyl group | ~3600 |

| C-H stretch | Aromatic C-H bonds | ~3100-3000 |

| C-H stretch | Methoxy group C-H bonds | ~2950-2850 |

| C=C stretch | Aromatic ring stretching | ~1600-1450 |

| C-F stretch | Trifluoromethyl group | ~1350-1150 (strong, multiple bands) |

| C-O stretch | Phenolic and ether C-O bonds | ~1250-1000 |

Relevance in Drug Development & Conclusion

The theoretical properties of this compound provide invaluable insights for drug development professionals.

-

Structure-Activity Relationship (SAR): The optimized geometry provides the precise 3D structure necessary for molecular docking studies, which predict how the molecule binds to a biological target.[1][15]

-

Pharmacokinetics: The electron-withdrawing -CF3 group is known to increase metabolic stability and lipophilicity, crucial properties for a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2]

-

Target Binding: The MEP and FMO analyses highlight the molecule's reactive sites. The acidic phenolic proton and electron-rich oxygen atoms are key sites for hydrogen bonding within a protein's active site, a critical determinant of binding affinity.[16][17]

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Theoretical Study of 2-(Trifluoromethyl)phenothiazine Derivatives with Two Hydroxyl Groups in the Side Chain-DFT and QTAIM Computations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DFT Studies on the Antiradical Potential of Phenolic Compounds [hit.alljournals.cn]

- 6. pubs.acs.org [pubs.acs.org]

- 7. rjpn.org [rjpn.org]

- 8. semanticscholar.org [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Is the Fluorine in Molecules Dispersive? Is Molecular Electrostatic Potential a Valid Property to Explore Fluorine-Centered Non-Covalent Interactions? [pubmed.ncbi.nlm.nih.gov]

- 15. Buy 2-Methoxy-5-(4-trifluoromethoxyphenyl)phenol | 1261891-61-5 [smolecule.com]

- 16. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00739E [pubs.rsc.org]

- 17. benchchem.com [benchchem.com]

A Strategic Guide to Unveiling the Bioactivity of 5-Methoxy-2-(trifluoromethyl)phenol: A Hierarchical Screening Approach

This technical guide outlines a comprehensive, multi-tiered strategy for the biological activity screening of the novel compound, 5-Methoxy-2-(trifluoromethyl)phenol. Designed for researchers, scientists, and drug development professionals, this document provides not just a series of protocols, but a logical framework for efficiently interrogating the therapeutic potential of a new chemical entity. Our approach is rooted in a philosophy of progressive validation, beginning with broad computational and cellular assessments and moving towards specific mechanistic and functional assays. This ensures a cost-effective and scientifically rigorous evaluation, maximizing the potential for discovery while minimizing the expenditure of resources on inactive candidates.

The unique structural motifs of this compound—a methoxylated phenol ring coupled with a trifluoromethyl group—suggest a range of potential biological interactions. The trifluoromethyl group can enhance metabolic stability and cell permeability, crucial attributes for drug candidates[1][2][3][4]. Phenolic compounds, on the other hand, are well-known for their antioxidant and anti-inflammatory properties[5][6][7]. This guide, therefore, proposes a screening cascade designed to explore these promising avenues.

Part 1: Foundational Assessment - In Silico & Cytotoxicity Profiling

Before embarking on extensive wet-lab experiments, a foundational understanding of the compound's likely behavior is paramount. This initial phase combines computational prediction with a fundamental assessment of cellular toxicity.

In Silico ADME/T and Druglikeness Prediction

The journey of a drug from administration to its target is governed by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico tools provide a powerful first pass to estimate these characteristics, helping to identify potential liabilities early in the discovery process[8][9][10][11].

Methodology Rationale: By leveraging computational models, we can predict key physicochemical properties such as lipophilicity (logP), aqueous solubility, and potential for crossing biological membranes[12]. Furthermore, druglikeness rules, such as Lipinski's Rule of Five, offer a rapid assessment of the compound's suitability for oral bioavailability[12]. This step is a critical, cost-effective filter to prioritize compounds with favorable pharmacokinetic profiles.

Primary Cytotoxicity Screening

A fundamental prerequisite for any potential therapeutic agent is an acceptable safety profile. Initial cytotoxicity screening is essential to determine the concentration range at which the compound can be tested without inducing significant cell death, which could confound the results of subsequent bioactivity assays[13][14].

Experimental Protocol: MTT/XTT Assay for Cell Viability

The MTT and XTT assays are reliable, colorimetric methods for assessing cell metabolic activity, which serves as an indicator of cell viability[13][15][16][17]. In metabolically active cells, mitochondrial dehydrogenases reduce the tetrazolium salt (MTT or XTT) to a colored formazan product, the absorbance of which is directly proportional to the number of viable cells[15][16][17].

Step-by-Step Protocol:

-

Cell Seeding: Plate a panel of human cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Addition of Reagent:

-

For MTT: Add MTT solution to each well and incubate for 2-4 hours. Subsequently, add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

For XTT: Add the XTT reagent mixture (containing an electron coupling agent) to each well and incubate for 2-4 hours. The formazan product of XTT is water-soluble, eliminating the need for a solubilization step[16].

-

-

Data Acquisition: Measure the absorbance of the wells using a microplate reader at the appropriate wavelength (around 570 nm for MTT, and 450-500 nm for XTT).

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation:

| Cell Line | Incubation Time (h) | IC50 (µM) of this compound | IC50 (µM) of Doxorubicin (Control) |

| HeLa | 24 | ||

| 48 | |||

| 72 | |||

| A549 | 24 | ||

| 48 | |||

| 72 | |||

| MCF-7 | 24 | ||

| 48 | |||

| 72 | |||

| HEK293 | 24 | ||

| 48 | |||

| 72 |

This table should be populated with the experimental results.

Workflow for Foundational Assessment

Caption: Foundational assessment workflow.

Part 2: Secondary Screening - Exploring Key Biological Activities

Based on the structural characteristics of this compound, this phase focuses on investigating its potential antioxidant, anti-inflammatory, and antimicrobial activities in parallel. This multi-pronged approach increases the likelihood of identifying a primary biological effect.

Antioxidant Activity Assays

Phenolic compounds are known to act as antioxidants by scavenging free radicals. The DPPH and ABTS assays are widely used, robust, and rapid methods to assess the radical scavenging ability of a compound[18][19][20][21][22].

Experimental Protocol: DPPH and ABTS Radical Scavenging Assays

DPPH Assay:

-

Reaction Mixture: In a 96-well plate, add a solution of this compound at various concentrations to a methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at approximately 517 nm. The reduction in absorbance indicates the radical scavenging activity.

-

Control: Use ascorbic acid or Trolox as a positive control.

ABTS Assay:

-

Radical Generation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.

-

Reaction Mixture: Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of ~0.7 at 734 nm. Add the test compound at various concentrations to the diluted ABTS•+ solution.

-

Incubation: Incubate for 6 minutes at room temperature.

-

Measurement: Measure the absorbance at 734 nm.

-

Control: Use ascorbic acid or Trolox as a positive control.

Data Presentation:

| Assay | This compound IC50 (µM) | Ascorbic Acid IC50 (µM) (Control) | Trolox IC50 (µM) (Control) |

| DPPH | |||

| ABTS |

This table should be populated with the experimental results.

Anti-inflammatory Activity Assays

Inflammation is a key pathological process in many diseases. Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the inflammatory cascade, and their inhibition is a common strategy for anti-inflammatory drugs[23][24][25][26][27].

Experimental Protocol: COX-1/COX-2 and 5-LOX Inhibition Assays

Commercially available enzyme inhibition assay kits provide a standardized and reliable method for screening potential inhibitors.

-

Enzyme Preparation: Prepare the COX-1, COX-2, or 5-LOX enzyme solution according to the manufacturer's instructions.

-

Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of this compound.

-

Substrate Addition: Initiate the enzymatic reaction by adding the substrate (e.g., arachidonic acid).

-

Detection: Measure the product formation using a suitable detection method (e.g., colorimetric or fluorometric), as specified in the kit protocol.

-

Controls: Include a known inhibitor as a positive control (e.g., celecoxib for COX-2, zileuton for 5-LOX) and a vehicle control.

-

Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value.

Data Presentation:

| Enzyme Target | This compound IC50 (µM) | Positive Control IC50 (µM) |

| COX-1 | Indomethacin | |

| COX-2 | Celecoxib | |

| 5-LOX | Zileuton |

This table should be populated with the experimental results.

Antimicrobial Activity Screening

The increasing prevalence of antimicrobial resistance necessitates the search for new antimicrobial agents. Initial screening for antimicrobial activity can be efficiently performed using broth microdilution or agar diffusion methods[28][29][30][31][32].

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

-

Microorganism Selection: Select a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

-

Inoculum Preparation: Prepare a standardized inoculum of each microorganism.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of this compound in the appropriate growth medium.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.

-

Controls: Include a positive control (a known antibiotic/antifungal) and a negative (growth) control.

Data Presentation:

| Microorganism | MIC of this compound (µg/mL) | MIC of Positive Control (µg/mL) |

| Staphylococcus aureus | Vancomycin | |

| Escherichia coli | Ciprofloxacin | |

| Candida albicans | Fluconazole |

This table should be populated with the experimental results.

Secondary Screening Workflow

Caption: Parallel secondary screening workflow.

Part 3: Tertiary Screening - Mechanism of Action & Target Validation

Once a primary biological activity ("hit") is identified in the secondary screens, the focus shifts to understanding the underlying mechanism of action. This phase involves more complex and resource-intensive assays tailored to the specific hit. For instance, if the compound shows significant anti-inflammatory activity via COX-2 inhibition, further studies could involve Western blotting to assess COX-2 protein expression in stimulated cells, or more specific enzyme kinetics studies to determine the mode of inhibition (e.g., competitive, non-competitive)[33][34]. Similarly, a promising antimicrobial hit would progress to time-kill kinetic studies and assessments of its effect on biofilm formation.

This hierarchical approach ensures a thorough and efficient evaluation of this compound's biological potential. By systematically progressing from broad, high-throughput screens to more focused, mechanistic studies, we can confidently identify and validate promising lead compounds for further development.

References

- 1. myuchem.com [myuchem.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In silico prediction of drug properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benthamdirect.com [benthamdirect.com]

- 10. In silico prediction of drug properties. | Semantic Scholar [semanticscholar.org]

- 11. In Silico Prediction of Drug Properties: Ingenta Connect [ingentaconnect.com]

- 12. bepls.com [bepls.com]

- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]

- 16. benchchem.com [benchchem.com]

- 17. MTT assay protocol | Abcam [abcam.com]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 21. e3s-conferences.org [e3s-conferences.org]

- 22. Determination of the Antioxidant Capacity of Human Seminal Fluid Using a Fast and Accurate Electrochemical Approach [mdpi.com]

- 23. athmicbiotech.com [athmicbiotech.com]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

- 26. mdpi.com [mdpi.com]

- 27. ukm.my [ukm.my]

- 28. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 29. [PDF] Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations | Semantic Scholar [semanticscholar.org]

- 30. microchemlab.com [microchemlab.com]

- 31. mdpi.com [mdpi.com]

- 32. scielo.br [scielo.br]

- 33. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

Toxicological Profile of 5-Methoxy-2-(trifluoromethyl)phenol: A Framework for Assessment of a Novel Phenolic Compound

Abstract: 5-Methoxy-2-(trifluoromethyl)phenol is a substituted phenolic compound for which a comprehensive, publicly available toxicological profile is not currently established. This technical guide addresses this critical data gap by presenting a robust, scientifically-grounded framework for the complete toxicological evaluation of this and similar novel chemical entities. Moving beyond a simple data summary, this document provides drug development professionals and researchers with a strategic workflow, integrating in silico predictive toxicology, a justified read-across approach from relevant structural analogues, and a tiered battery of validated in vitro and in vivo assays. Detailed, field-proven protocols for foundational genotoxicity and acute toxicity studies are provided, underpinned by the causality behind experimental choices to ensure self-validating and reliable outcomes. This guide serves as both a profile of predicted concerns and a methodological roadmap for the definitive toxicological characterization of this compound.

Introduction and Statement of the Problem

The rapid synthesis of novel chemical entities in pharmaceutical and industrial applications consistently outpaces their toxicological evaluation. This compound (CAS No. unavailable) represents a case in point—a molecule with potential utility but lacking the requisite safety data for risk assessment. Direct experimental data on its toxicokinetics and toxicodynamics are absent from the public literature.

This guide, therefore, adopts a proactive, predictive, and strategic approach. As a Senior Application Scientist, the objective is not to invent data where none exists, but to construct a valid scientific framework for its generation and interpretation. The fundamental principle underlying this guide is that the toxicological profile of a novel substance can be systematically built through a combination of computational modeling, analogy to structurally similar compounds, and a targeted, tiered testing strategy compliant with international regulatory standards.[1][2]

The core structure of this assessment is built on three pillars:

-

Predictive Toxicology (In Silico Assessment): Utilizing Quantitative Structure-Activity Relationship (QSAR) models and structural alerts to forecast potential hazards.[1][3][4]

-

Analogue-Based Assessment (Read-Across): Leveraging data from structurally similar isomers to form a scientifically defensible hypothesis of toxicity.[5][6][7][8]

-

Definitive Experimental Verification (In Vitro & In Vivo Testing): Outlining a sequence of necessary laboratory assays to confirm or refute the predicted profile, beginning with foundational studies of genotoxicity and acute toxicity.

Physicochemical Identity and In Silico Predictions

A definitive toxicological assessment begins with the molecule's identity.

Chemical Structure:

-

IUPAC Name: this compound

-

Molecular Formula: C₈H₇F₃O₂

-

Molecular Weight: 192.14 g/mol

-

Key Structural Features: A phenol ring substituted with a hydroxyl (-OH) group, an electron-donating methoxy (-OCH₃) group, and a potent electron-withdrawing trifluoromethyl (-CF₃) group.

Computational Toxicology & QSAR Predictions

The underlying premise of in silico toxicology is that a chemical's structure dictates its activity and, by extension, its toxicity.[1] Computational models can predict hazards before a compound is ever tested in a lab.

Predicted Toxicological Endpoints:

| Toxicological Endpoint | Prediction & Justification | Confidence Level |

|---|---|---|

| Acute Oral Toxicity | Predicted to be Harmful or Toxic if swallowed . Phenolic compounds are generally cytotoxic. The trifluoromethyl group can enhance lipophilicity, potentially increasing absorption and systemic toxicity.[9] | Medium |

| Skin Irritation | Predicted to be a Skin Irritant . Phenols are known irritants. Halogenated aromatic compounds often exhibit this property. | High |

| Eye Irritation | Predicted to cause Serious Eye Irritation/Damage . This is a common hazard for this chemical class. | High |

| Mutagenicity | Uncertain, requires testing . While no immediate structural alerts for mutagenicity (e.g., nitroaromatic, aromatic amine) are present, the potential for metabolic activation into reactive species necessitates experimental evaluation. | Low |

| Metabolism | Expected to undergo Phase I (hydroxylation, O-demethylation) and Phase II (glucuronidation, sulfation) metabolism at the hydroxyl and methoxy groups, typical for phenols. The stability of the -CF₃ group may lead to the formation of persistent metabolites. | Medium |

This predictive analysis guides the initial experimental design, focusing efforts on confirming the high-confidence predictions (irritation, acute toxicity) and resolving the low-confidence, high-impact endpoints (genotoxicity).

The Read-Across Approach: Justification and Analogue Selection

In the absence of direct data, a read-across approach, which uses data from tested analogues to predict the toxicity of a target chemical, is a scientifically valid method for filling data gaps.[5][6][7] The validity of this approach hinges on the justification of analogue selection based on structural, metabolic, and mechanistic similarity.[7][8]

Selection of Potential Analogues

For this compound, the most relevant analogues are its isomers, where the positions of the functional groups differ. The electronic and steric effects of these positional changes are critical considerations.

| Analogue Compound | CAS Number | Key Similarities & Differences | Available Hazard Data |

| 3-Methoxy-5-(trifluoromethyl)phenol | 349-56-4 | Isomer. Same functional groups. Different substitution pattern may alter metabolic pathways and receptor interactions. | Harmful if swallowed; Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation.[10] |

| 2-Methoxy-5-(trifluoromethyl)phenol | 349-67-7 | Isomer. Same functional groups. The methoxy group is ortho to the hydroxyl, which may influence hydrogen bonding and reactivity. | Harmful if swallowed; Causes skin irritation; Causes serious eye damage; May cause respiratory irritation.[11] |

| 2-(Trifluoromethyl)phenol | 444-30-4 | Structural Fragment. Lacks the methoxy group. Useful for isolating the toxicity contribution of the trifluoromethyl-phenol core. | Harmful if swallowed; Harmful in contact with skin; Causes skin irritation; Causes serious eye damage.[12] |

| 3-(Trifluoromethyl)phenol | 98-17-9 | Structural Fragment. Lacks the methoxy group. Different positional isomer of the -CF₃ group relative to the hydroxyl. | Data available but not detailed in initial searches.[13] |